4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide
Description
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Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S2/c1-25-14-4-2-5-15-17(14)21-18(26-15)20-16(22)6-3-11-27(23,24)13-9-7-12(19)8-10-13/h2,4-5,7-10H,3,6,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCAXERXWYHJKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit calcium mobilization in cho cells overexpressing human blt1 and blt2 receptors. These receptors are involved in leukotriene signaling, which plays a role in inflammation and immune responses.
Mode of Action
Based on the structure and the known activity of similar compounds, it may interact with its targets (such as the blt1 and blt2 receptors) and inhibit their activity. This could result in reduced calcium mobilization, thereby affecting the downstream signaling pathways.
Biochemical Pathways
The compound likely affects the leukotriene signaling pathway, given its potential interaction with BLT1 and BLT2 receptors. Leukotrienes are lipid mediators involved in inflammation and immune responses. By inhibiting these receptors, the compound could potentially modulate these responses.
Pharmacokinetics
Its molecular weight (474924) suggests that it could be absorbed and distributed in the body
Result of Action
The result of the compound’s action would likely be a reduction in calcium mobilization in cells overexpressing BLT1 and BLT2 receptors. This could lead to modulation of leukotriene signaling and potentially a reduction in inflammation and immune responses.
Action Environment
The action of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the polarity of the solvent can affect the excited state intramolecular proton transfer (ESIPT) reaction of similar compounds
Biological Activity
The compound 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide is a complex organic molecule that incorporates various structural features contributing to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular structure of this compound includes:
- Sulfonyl Group : Enhances solubility and reactivity.
- Chlorophenyl Moiety : Imparts antibacterial properties.
- Methoxy-substituted Benzothiazole : Associated with diverse pharmacological activities.
Pharmacological Properties
- Antibacterial Activity : Compounds with sulfonamide and benzothiazole structures have demonstrated moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is significant for therapeutic applications in Alzheimer's disease .
- Anticancer Potential : The structural components suggest possible anticancer activity, as similar compounds have been linked to tumor suppression and cell cycle regulation .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity .
- Binding Affinity : The methoxybenzothiazole group enhances binding affinity towards target receptors, potentially leading to increased efficacy .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of various synthesized compounds similar to this compound. The results indicated strong inhibitory activity against Salmonella typhi with IC50 values ranging from 0.63 µM to 6.28 µM for related compounds .
Case Study 2: Acetylcholinesterase Inhibition
Research focusing on acetylcholinesterase inhibitors highlighted the effectiveness of compounds containing benzothiazole and piperazine moieties. One compound exhibited an IC50 value of 2.7 µM, demonstrating promising potential for treating cognitive decline associated with Alzheimer's disease .
Data Table: Biological Activities and IC50 Values
| Compound | Activity Type | Target | IC50 Value (µM) |
|---|---|---|---|
| Compound A | Antibacterial | Salmonella typhi | 0.63 |
| Compound B | Antibacterial | Bacillus subtilis | 2.14 |
| Compound C | AChE Inhibition | Acetylcholinesterase | 2.7 |
| Compound D | Urease Inhibition | Urease Enzyme | 1.13 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide, and how are intermediates characterized?
- Methodology :
- Step 1 : React 4-methoxybenzo[d]thiazol-2-amine with a sulfonyl chloride derivative (e.g., 4-chlorophenylsulfonyl chloride) in a polar aprotic solvent (e.g., THF) under nitrogen, using triethylamine as a base to deprotonate the amine .
- Step 2 : Purify intermediates via recrystallization (ethanol or acetone) and confirm purity using TLC .
- Characterization : Use NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and mass spectrometry (e.g., molecular ion peak matching calculated molecular weight) .
- Key Reference : Similar thiazole sulfonamide syntheses are detailed in (compounds 9–12) and (sulfonylation of thiazol-2-ylamines) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Techniques :
- NMR Spectroscopy : Assign peaks for the sulfonyl group (~3.3 ppm for methoxy, ~7.5–8.3 ppm for aromatic protons) and thiazole ring .
- X-ray Crystallography : Use SHELXL ( ) for refinement; analyze hydrogen bonding (e.g., N–H···O interactions) and π-stacking in the crystal lattice .
Q. What preliminary biological activities have been reported for structurally related thiazole sulfonamides?
- Findings :
- Antitumor Activity : Sulfonamide-thiazole hybrids (e.g., 5-phenyl-1,3-thiazole-4-sulfonamides in ) inhibit cancer cell lines (e.g., NCI-60 panel) via tubulin destabilization or kinase inhibition .
- Antimicrobial Potential : Chlorophenyl and methoxy substituents enhance membrane permeability, as seen in analogs from .
Advanced Research Questions
Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for this compound?
- Approach :
- Docking Studies : Model interactions with targets (e.g., EGFR kinase) using AutoDock4 ( ); compare binding energies of substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) .
- Wavefunction Analysis : Use Multiwfn ( ) to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions influencing reactivity .
Q. What experimental design considerations are critical for optimizing the synthesis yield and purity?
- Variables :
- Solvent Selection : Dichloromethane () vs. THF () affects reaction rates and byproduct formation .
- Catalyst Optimization : Triethylamine vs. DMAP () impacts sulfonamide coupling efficiency .
- Troubleshooting : Monitor intermediates via HPLC; adjust stoichiometry if unreacted starting materials persist (e.g., excess sulfonyl chloride) .
Q. How can researchers address discrepancies in biological activity data across different studies?
- Strategies :
- Dose-Response Analysis : Replicate assays with standardized protocols (e.g., fixed IC50 measurement intervals) .
- Meta-Analysis : Compare data from (antitumor) and (antitubercular) to identify scaffold-specific trends vs. target-specific effects .
- Validation : Cross-test compounds in multiple cell lines (e.g., HCT-116 vs. MCF-7) to rule out cell-type biases .
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Methods :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., ) for protein-ligand interactions.
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (GROMACS) to complement docking results from .
- Reference : highlights trifluoromethyl groups enhancing metabolic stability, a factor to correlate with MD-derived flexibility .
Methodological Notes
- Synthesis Reproducibility : Ensure anhydrous conditions and inert atmosphere (N) for sulfonamide coupling, as moisture degrades sulfonyl chlorides .
- Data Reporting : Include detailed crystallographic parameters (e.g., CCDC deposition numbers) and NMR acquisition settings (e.g., 400 MHz, DMSO-d) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
